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molecular formula C9H8N2O B1397825 2-Methyl-2H-indazole-4-carbaldehyde CAS No. 1079992-61-2

2-Methyl-2H-indazole-4-carbaldehyde

Cat. No. B1397825
M. Wt: 160.17 g/mol
InChI Key: IAUMYBTYMNSNML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08110585B2

Procedure details

Under nitrogen atmosphere, dimethyl sulfoxide (70.0 mL, 987 mmol) was added to a solution of oxalyl chloride (43.2 mL, 493 mmol) in dichloromethane (2.47 L) at −78° C., and the mixture was stirred for 2 hr. To the reaction mixture was added (2-methyl-2H-indazol-4-yl)methanol (40.0 g, 247 mmol), and the mixture was stirred for 1 hr. To the reaction mixture was added triethylamine (139 mL, 987 mmol) at −78° C., and the mixture was stirred for 1 hr and warmed to room temperature over 4 hr. To the reaction mixture was added aqueous ammonium is chloride solution, and the mixture was extracted with dichloromethane. The extract was washed with saturated brine, and dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by recrystallization (dichloromethane/hexane) to give the title compound (36.3 g, yield 92%).
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
43.2 mL
Type
reactant
Reaction Step One
Quantity
2.47 L
Type
solvent
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
139 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
92%

Identifiers

REACTION_CXSMILES
CS(C)=O.C(Cl)(=O)C(Cl)=O.[CH3:11][N:12]1[CH:20]=[C:19]2[C:14]([CH:15]=[CH:16][CH:17]=[C:18]2[CH2:21][OH:22])=[N:13]1.C(N(CC)CC)C.[NH4+].[Cl-]>ClCCl>[CH3:11][N:12]1[CH:20]=[C:19]2[C:14]([CH:15]=[CH:16][CH:17]=[C:18]2[CH:21]=[O:22])=[N:13]1

Inputs

Step One
Name
Quantity
70 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
43.2 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
2.47 L
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
40 g
Type
reactant
Smiles
CN1N=C2C=CC=C(C2=C1)CO
Step Three
Name
Quantity
139 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 1 hr
Duration
1 h
STIRRING
Type
STIRRING
Details
the mixture was stirred for 1 hr
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with dichloromethane
WASH
Type
WASH
Details
The extract was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by recrystallization (dichloromethane/hexane)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CN1N=C2C=CC=C(C2=C1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 36.3 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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